molecular formula C15H14N4O4S B449816 N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE

N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE

Cat. No.: B449816
M. Wt: 346.4g/mol
InChI Key: FYRRJIFTXHCOBN-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium acetate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To ensure uniform mixing and temperature control

    Purification steps: Such as recrystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenated solvents like dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted hydrazones

Scientific Research Applications

N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: As a potential drug candidate for its antimicrobial, anticancer, and anti-inflammatory properties

    Material Science: As a precursor for the synthesis of advanced materials with specific properties

    Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
  • **N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-PHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE

Uniqueness

N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4g/mol

IUPAC Name

N-(3-nitrophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C15H14N4O4S/c20-14(17-11-3-1-4-12(9-11)19(22)23)6-7-15(21)18-16-10-13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,17,20)(H,18,21)/b16-10+

InChI Key

FYRRJIFTXHCOBN-MHWRWJLKSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CS2

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CS2

solubility

1 [ug/mL]

Origin of Product

United States

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